2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol
Beschreibung
Systematic IUPAC Name and Molecular Formula
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. According to PubChem database records, the official IUPAC name is designated as 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-ol . This nomenclature systematically describes the molecular architecture by identifying the core benzothiazole ring system with substitution at the 2-position by a phenylpiperazine group and hydroxylation at the 6-position of the benzothiazole ring. The compound's structural complexity necessitates this detailed naming approach to accurately convey the spatial arrangement and connectivity of all constituent atoms.
The molecular formula for this compound is established as C₁₇H₁₇N₃OS , representing a molecular composition that includes seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been precisely calculated using computational chemistry methods, yielding a value of 311.4 grams per mole according to PubChem computational analysis. Alternative sources provide slightly more precise measurements, reporting the molecular weight as 311.40138 grams per mole . These minute variations in reported molecular weight values reflect differences in computational precision and rounding conventions used by different chemical databases and suppliers.
The compound's molecular architecture can be further characterized through its computed descriptors. The SMILES notation, which provides a linear textual representation of the molecular structure, is recorded as C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)O . This notation systematically describes the connectivity pattern starting from the piperazine ring, proceeding through the phenyl substituent, and terminating at the hydroxylated benzothiazole core. The InChI identifier provides an additional standardized representation: InChI=1S/C17H17N3OS/c21-14-6-7-15-16(12-14)22-17(18-15)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2 .
Structural Isomerism and Tautomeric Forms
The structural analysis of this compound reveals important considerations regarding potential isomerism and tautomeric equilibria that may exist within this molecular framework. Benzothiazole derivatives are known to exhibit complex tautomeric behavior, particularly involving the heterocyclic nitrogen and sulfur atoms within the thiazole ring system. Research on benzothiazole tautomerism has demonstrated that these compounds can exist in multiple tautomeric forms, with relative stabilities dependent on environmental conditions and substituent effects.
The hydroxyl group positioned at the 6-position of the benzothiazole ring introduces additional complexity to the tautomeric landscape of this compound. Studies on related hydroxybenzothiazole derivatives have shown that tautomeric equilibria can involve proton transfer between hydroxyl oxygen and nitrogen atoms within the ring system. Specifically, research has identified that benzothiazole derivatives with hydroxyl substitution can undergo tautomeric interconversion between phenolic forms and corresponding keto tautomers. The energy barriers associated with these tautomeric transitions have been calculated to range from approximately 23.70 to 29.41 kilojoules per mole for related hydroxybenzothiazole systems.
The piperazine substituent at the 2-position may influence the relative stability of different tautomeric forms through electronic effects. The electron-donating nature of the piperazine nitrogen can affect the electron density distribution within the benzothiazole ring system, potentially stabilizing certain tautomeric forms over others. Computational studies on benzothiazole derivatives have indicated that substituent effects can significantly alter tautomeric equilibrium positions, with electron-donating groups generally favoring certain tautomeric forms.
Theoretical calculations using density functional theory methods have provided insights into the tautomeric behavior of benzothiazole derivatives. The stability of different tautomeric forms is influenced by several factors, including hydrogen bonding patterns, electronic stabilization, and steric interactions. For hydroxybenzothiazole derivatives, the phenolic form typically represents the most stable tautomer under standard conditions, with energy differences between tautomeric forms ranging from several to tens of kilojoules per mole.
The potential for coexistence of multiple tautomeric forms has been demonstrated for related benzothiazole derivatives. Energy barrier calculations suggest that rapid interconversion between tautomeric forms may occur at room temperature, particularly when energy differences are relatively small. This tautomeric flexibility may have important implications for the compound's chemical reactivity and biological activity, as different tautomeric forms may exhibit distinct interaction profiles with target molecules.
| Tautomeric Consideration | Relevance to Compound |
|---|---|
| Hydroxyl Group Tautomerism | 6-position hydroxyl may undergo keto-enol tautomerism |
| Benzothiazole Ring Tautomerism | Potential for nitrogen protonation state changes |
| Piperazine Influence | Electron-donating effects may stabilize specific forms |
| Energy Barriers | Typical range 20-30 kJ/mol for related compounds |
| Environmental Sensitivity | Solvent and pH effects on tautomeric equilibrium |
CAS Registry Number and Regulatory Identifiers
The Chemical Abstracts Service registry number for this compound is 1105189-63-6 . This unique numerical identifier serves as the primary means of unambiguous chemical identification within chemical databases, regulatory frameworks, and commercial transactions. The CAS registry number system provides a systematic approach to chemical identification that transcends variations in nomenclature and structural representation across different countries and institutions.
Eigenschaften
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-14-6-7-15-16(12-14)22-17(18-15)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKROYJIARBFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminobenzothiazole with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Vergleich Mit ähnlichen Verbindungen
Core Structural Differences
The compound is compared to three key benzothiazole derivatives:
Pittsburgh Compound B (PiB; 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol) Structural Difference: Replaces phenylpiperazine with a methylaminophenyl group. Molecular Weight: 256.323 g/mol (vs. ~353 g/mol for the phenylpiperazine analog) .
[11C]PBB3 (2-((1E,3E)-4-(6-(11C-methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol) Structural Difference: Contains a conjugated diene linker and pyridinyl group. Key Property: Binds to tau protein aggregates in AD with high selectivity (50-fold over Aβ) and is used in PET imaging .
AMPK-Activating Benzothiazoles (e.g., 2-(propylthio)benzo[d]thiazol-6-ol)
Pharmacological Profiles
Key Observations :
Metal-Binding Properties
Benzothiazol-6-ol derivatives, including the phenylpiperazine analog, can coordinate transition metals (e.g., Cu²⁺). For example, benzo[d]thiazol-6-ol forms stable complexes with copper, which may influence redox activity or aggregation inhibition in neurodegenerative contexts .
Biologische Aktivität
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₇N₃OS, with a molecular weight of approximately 311.41 g/mol. It features a benzo[d]thiazole ring substituted with a piperazine moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 311.41 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 521.6 ± 60.0 °C at 760 mmHg |
| LogP | 2.42 |
Anxiolytic Effects
Research indicates that this compound exhibits anxiolytic activity , making it a candidate for treating anxiety disorders. Its mechanism is thought to involve modulation of serotonin receptors, which play a crucial role in mood regulation and anxiety.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties . In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines, although specific IC₅₀ values and detailed mechanisms remain to be fully elucidated. For example, related compounds have shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Structure-Activity Relationship (SAR)
The pharmacological profile of this compound can be influenced by modifications to its structure. The presence of the hydroxyl group at the 6-position on the benzo[d]thiazole ring enhances its solubility and biological activity. Comparisons with structurally similar compounds reveal that variations in substituents can lead to significant differences in receptor affinity and biological effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Chlorophenyl substitution | Higher affinity for dopamine receptors |
| 2-(4-Methylphenyl)piperazin-1-amine | Methyl substitution | Enhanced CNS penetration |
| 3-(4-Fluorophenyl)-1H-pyrazole | Pyrazole instead of thiazole | Exhibits anti-inflammatory properties |
Study on Anxiolytic Activity
In a controlled study, the anxiolytic effects of the compound were assessed using animal models. The results indicated a significant reduction in anxiety-like behaviors in treated subjects compared to controls, suggesting potential for clinical applications in anxiety management.
Anticancer Activity Assessment
A series of in vitro experiments evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The compound demonstrated promising results against MCF-7 cells with IC₅₀ values comparable to established chemotherapeutics like doxorubicin . Further exploration into its mechanism revealed that it may induce apoptosis through activation of caspase pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-ol, and how can intermediates be characterized?
- Methodology : Key steps include Suzuki coupling for aryl group introduction and deprotection of methoxy groups using BBr₃ in dichloromethane (DCM). Intermediate purity is verified via HPLC and spectral analysis (e.g., NMR, IR) .
- Experimental Design : Optimize reaction conditions (e.g., solvent, temperature) for Boc deprotection and phenol formation. Monitor yields at each step using thin-layer chromatography (TLC).
Q. How can the binding affinity of this compound to tau or amyloid-β aggregates be evaluated in vitro?
- Methodology : Conduct competitive binding assays with radiolabeled ligands (e.g., ³H-PIB or ¹¹C-PBB3) in post-mortem brain tissues. Use autoradiography or fluorescence anisotropy to quantify dissociation constants (KD) and selectivity ratios .
- Data Interpretation : Compare binding patterns to known ligands like [¹⁸F]Flutemetamol, ensuring specificity by blocking with unlabeled competitors .
Advanced Research Questions
Q. What strategies mitigate radiometabolite interference in PET imaging studies using derivatives of this compound?
- Challenge : Radiometabolites (e.g., from ¹¹C-PBB3) can cross the blood-brain barrier, complicating quantitative analysis .
- Methodology : Develop metabolite-resistant analogs via fluorination (e.g., ¹⁸F-AM-PBB3) or structural modifications to reduce hepatic metabolism. Validate using LC-MS for plasma metabolite profiling and kinetic modeling (e.g., multilinear reference tissue model) to distinguish parent tracer uptake .
Q. How can computational methods optimize the compound’s binding to tau isoforms with varying 3R/4R ratios?
- Approach : Use density-functional theory (DFT) to model electronic interactions between the benzothiazole core and tau’s β-sheet regions. Incorporate exact-exchange terms (e.g., B3LYP functional) for accurate thermochemical predictions .
- Validation : Cross-validate computational results with cryo-EM data of tau fibrils and in vitro binding assays using isoform-specific recombinant proteins .
Q. What experimental designs address discrepancies between in vitro binding data and in vivo PET quantification?
- Contradiction Analysis : In vitro assays may overestimate specificity due to off-target binding in vivo (e.g., monoamine oxidase interactions).
- Resolution : Perform blocking studies with selective inhibitors (e.g., deprenyl for MAO-B) during PET scans. Use compartmental modeling to adjust for non-specific binding .
Methodological Considerations
Q. How is the blood-brain barrier (BBB) penetration of this compound optimized for CNS targeting?
- Design Criteria : Reduce polar surface area (<90 Ų) and logP (2–5) via substituent modifications (e.g., methylamino groups). Validate using in situ brain perfusion models or P-glycoprotein efflux assays .
Q. What quality control protocols ensure radiochemical purity for carbon-11 or fluorine-18 labeled analogs?
- Protocol : Use thin-film captive solvent techniques for rapid purification. Confirm radiochemical purity (>95%) via radio-HPLC and ensure specific activity >100 GBq/µmol to avoid mass-related toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
